molecular formula C13H8FNS B13014751 4-Fluoro-2-phenyl-1,3-benzothiazole CAS No. 1629-92-1

4-Fluoro-2-phenyl-1,3-benzothiazole

Cat. No.: B13014751
CAS No.: 1629-92-1
M. Wt: 229.27 g/mol
InChI Key: CDTAWXASQSOOJN-UHFFFAOYSA-N
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Description

4-Fluoro-2-phenylbenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a phenyl group in the structure of 4-Fluoro-2-phenylbenzo[d]thiazole enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-phenylbenzo[d]thiazole can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with substituted benzaldehydes in the presence of a catalyst such as sodium metabisulfite (Na2S2O5). The reaction is typically carried out in ethanol at elevated temperatures to yield the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of 4-Fluoro-2-phenylbenzo[d]thiazole may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-phenylbenzo[d]thiazole undergoes various chemical reactions, including:

    Electrophilic Substitution: The aromatic ring of the benzothiazole can undergo electrophilic substitution reactions, particularly at the C-5 position.

    Nucleophilic Substitution: The presence of the fluorine atom makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 5-bromo-4-fluoro-2-phenylbenzo[d]thiazole, while nucleophilic substitution with sodium hydroxide can result in the formation of 4-hydroxy-2-phenylbenzo[d]thiazole .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole, including 4-Fluoro-2-phenyl-1,3-benzothiazole, exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have shown significant cytotoxicity against various cancer cell lines. Specifically, one study reported that certain benzothiazole derivatives exhibited IC50 values ranging from 3.58 to 15.36 μM against multiple cancer cell lines while being less toxic to normal cells (IC50 values of 38.77–66.22 μM) . The compound's ability to inhibit key enzymes such as BRAF and VEGFR-2 further underscores its potential as a dual-target anticancer therapeutic .

1.2 Pain Management

The compound has also been evaluated for its analgesic properties through its action as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). This dual inhibition has been linked to significant antinociceptive effects in animal models of pain, suggesting that benzothiazole derivatives could serve as effective alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . The synthesis of these compounds has shown low nanomolar inhibition potencies for both sEH and FAAH enzymes, indicating their potential for pain relief without the adverse effects commonly associated with NSAIDs .

Infectious Disease Treatment

2.1 Antiparasitic Activity

Another notable application of this compound is its antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that fluorinated derivatives of phenylbenzothiazoles significantly enhance antiproliferation activity against this parasite . The incorporation of fluorine appears to play a critical role in improving the compound's efficacy, making it a candidate for further development in treating parasitic infections.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of benzothiazole derivatives is crucial for optimizing their biological activities. Studies have focused on how different substituents on the benzothiazole scaffold affect potency against various biological targets. For example, modifications on the aromatic ring have been systematically explored to enhance the inhibitory action on sEH and FAAH enzymes . Such SAR insights are vital for guiding future synthetic efforts toward more potent analogs.

Summary of Findings

Application AreaFindings
Anticancer Activity Significant cytotoxicity against cancer cell lines; dual inhibition of BRAF and VEGFR-2 .
Pain Management Effective dual inhibitors of sEH and FAAH; comparable efficacy to traditional NSAIDs .
Infectious Disease Enhanced antiproliferation activity against Trypanosoma cruzi .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-phenylbenzo[d]thiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-phenylbenzo[d]thiazole is unique due to the presence of the fluorine atom, which enhances its chemical stability, lipophilicity, and binding affinity to molecular targets. These properties make it a valuable compound for various scientific research applications and potential therapeutic uses .

Biological Activity

4-Fluoro-2-phenyl-1,3-benzothiazole (FPBT) is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

1. Synthesis of this compound

The synthesis of FPBT typically involves the reaction of 4-fluorobenzenamine with 2-aminobenzenethiol under acidic conditions. The reaction mechanism generally follows a nucleophilic substitution pathway, leading to the formation of the benzothiazole ring system. The purity and yield of the compound can be optimized through various solvent systems and temperature controls during synthesis.

2. Mechanisms of Biological Activity

FPBT exhibits a range of biological activities primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

  • Antitumor Activity : FPBT has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Studies have demonstrated significant cytotoxic effects against several cancer cell lines, including A431 (skin), A549 (lung), and H1299 (non-small cell lung cancer) .
  • Antimicrobial Properties : The compound has displayed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .
  • Neuroprotective Effects : FPBT derivatives have been evaluated for their potential in treating neurodegenerative diseases. Research indicates that certain derivatives can bind to amyloid-beta plaques, making them candidates for Alzheimer's disease diagnostics .

Table 1: Summary of Biological Activities and IC50 Values

Activity TypeTarget Cell Line/OrganismIC50 Value (µM)Reference
AntitumorA431 (skin cancer)1.5
A549 (lung cancer)2.0
AntibacterialStaphylococcus aureus0.012
Enterococcus faecalis0.008
NeuroprotectiveAmyloid-beta fibrilsNot specified

Case Study: Antitumor Efficacy

In a recent study, FPBT was tested against a panel of human cancer cell lines using MTT assays to assess cell viability. The results indicated that FPBT significantly inhibited cell growth at concentrations as low as 1 µM in A431 cells, with morphological changes consistent with apoptosis observed via microscopy.

Case Study: Antimicrobial Activity

Another study focused on the antibacterial properties of FPBT derivatives against multi-drug resistant strains. The compound exhibited strong inhibitory effects on bacterial growth, with IC50 values comparable to those of established antibiotics, suggesting its potential as an alternative treatment option.

4. Conclusion

The biological activity of this compound highlights its potential as a versatile therapeutic agent across various fields, including oncology and infectious diseases. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical applications.

Future studies should focus on the development of FPBT derivatives with improved selectivity and efficacy while minimizing potential side effects. The promising results from preliminary studies warrant further investigation into the compound's therapeutic potential in clinical settings.

Properties

CAS No.

1629-92-1

Molecular Formula

C13H8FNS

Molecular Weight

229.27 g/mol

IUPAC Name

4-fluoro-2-phenyl-1,3-benzothiazole

InChI

InChI=1S/C13H8FNS/c14-10-7-4-8-11-12(10)15-13(16-11)9-5-2-1-3-6-9/h1-8H

InChI Key

CDTAWXASQSOOJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)F

Origin of Product

United States

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